3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine
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Overview
Description
3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their high ring-strain energy, strong molecular rigidity, and satisfactory stability
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction involves the use of light to induce the cycloaddition, forming the azetidine ring. The reaction conditions typically include the use of a suitable solvent, such as dichloromethane, and a light source, such as a mercury lamp.
Industrial Production Methods
Industrial production of azetidines often involves the use of advanced synthetic techniques and large-scale reactors to ensure high yield and purity. The process may include multiple steps, such as the preparation of starting materials, the aza Paternò–Büchi reaction, and subsequent purification steps like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azetidines with different functional groups.
Scientific Research Applications
3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine involves its interaction with molecular targets through its sulfonyl and azetidine moieties. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but different ring strain and stability.
Oxetanes: Four-membered oxygen-containing heterocycles with different electronic properties and reactivity.
Uniqueness
3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine is unique due to its specific substitution pattern and the presence of both isobutylsulfonyl and isopropylsulfonyl groups. These groups enhance its chemical stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(2-methylpropylsulfonyl)-1-propan-2-ylsulfonylazetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4S2/c1-8(2)7-16(12,13)10-5-11(6-10)17(14,15)9(3)4/h8-10H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAIUVFARHDFNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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